Mopidamol

Description

This compound is a derivative of dipyridamole that is a phosphodiesterase inhibitor, with potential antiplatelet activity. This compound inhibits the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by cyclic nucleotide phosphodiesterases; thus, cAMP- and cGMP-dependent processes are potentiated. This leads to the induction of prostacyclin synthesis, the inhibition of thromboxane B2 synthesis and prevention of platelet activation and aggregation.

A phosphodiesterase inhibitor which inhibits platelet aggregation. Formerly used as an antineoplastic.

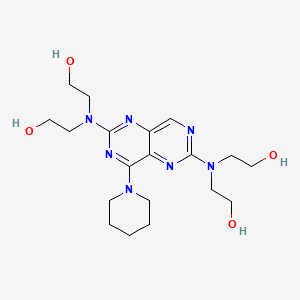

Structure

2D Structure

3D Structure

Properties

CAS No. |

13665-88-8 |

|---|---|

Molecular Formula |

C19H31N7O4 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2 |

InChI Key |

FOYWNSCCNCUEPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |

Appearance |

Solid powder |

melting_point |

157.5 °C |

Other CAS No. |

13665-88-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mopidamol; Rapenton; RA 233; RA-233; RA233; |

Origin of Product |

United States |

Foundational & Exploratory

Mopidamol's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mopidamol (RA-233), a derivative of dipyridamole, has demonstrated anti-neoplastic properties through a multi-faceted mechanism of action primarily centered on the inhibition of phosphodiesterase (PDE), leading to the modulation of intracellular signaling pathways, and the interference with nucleotide and glucose transport. This technical guide consolidates the current understanding of this compound's effects on cancer cells, presenting available data, outlining experimental methodologies, and visualizing the key molecular pathways involved. While clinical evidence has suggested its potential in certain cancer types, particularly non-small cell lung cancer, a comprehensive quantitative understanding of its preclinical activity and the precise downstream signaling cascades remains an area for further investigation.

Core Mechanisms of Action

This compound's anti-cancer effects can be attributed to three primary mechanisms:

-

Phosphodiesterase (PDE) Inhibition: As a PDE inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger. Elevated intracellular cAMP levels can activate protein kinase A (PKA), which in turn can modulate the activity of various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.

-

Inhibition of Nucleoside Transport: this compound has been shown to inhibit the transport of thymidine across the cell membrane.[1] By limiting the uptake of this essential precursor for DNA synthesis, this compound can impede the proliferation of rapidly dividing cancer cells.

-

Inhibition of Glucose Transport: The compound also interferes with the transport of 2-deoxyglucose, a glucose analog.[1] This suggests that this compound can disrupt the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands (the Warburg effect).

Quantitative Data on this compound's Effects

Comprehensive quantitative data on this compound's specific activity in various cancer cell lines is limited in publicly available literature. The following table summarizes the key findings from a notable preclinical study.

| Cell Line | Assay | Parameter | Concentration | Effect | Reference |

| L1210 Leukemia | Thymidine Transport | Inhibition | ≤ 10⁻⁴ mol/l | Non-competitive inhibition of transport and decreased incorporation into DNA. | [1] |

| L1210 Leukemia | 2-Deoxyglucose Transport | Inhibition | ≤ 10⁻⁴ mol/l | Non-competitive inhibition of transport. | [1] |

Note: Further research is required to establish specific IC50 values for cytotoxicity and transport inhibition across a broader range of cancer cell lines.

A significant clinical trial, the Veterans Administration Cooperative Study No. 188, provided evidence of this compound's efficacy in combination with chemotherapy for non-small cell lung cancer (N-SCLC).

| Cancer Type | Treatment Group | Outcome | Result | p-value | Reference |

| Non-Small Cell Lung Cancer (limited to one hemithorax) | This compound + Chemotherapy vs. Chemotherapy alone | Survival | Statistically significant prolongation of survival in the this compound group. | Not specified | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate this compound's mechanism of action.

Phosphodiesterase Inhibition and cAMP Level Measurement

Objective: To determine the effect of this compound on intracellular cAMP levels.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media to 80-90% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified time course. A known adenylyl cyclase activator (e.g., forskolin) can be used as a positive control.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).

-

cAMP Quantification: Intracellular cAMP levels in the cell lysates are measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Analysis: The results are typically expressed as pmol of cAMP per mg of protein or per 10^6 cells. Dose-response curves are generated to determine the EC50 of this compound for cAMP elevation.

Nucleoside Transport and Incorporation Assay

Objective: To quantify the inhibition of thymidine transport and its incorporation into DNA.

Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a short period (e.g., 20 seconds to 1 hour).[1]

-

Radiolabeling: [³H]-Thymidine is added to the wells, and the cells are incubated for a defined period to allow for transport and incorporation.

-

Transport Measurement: To measure transport specifically, the incubation with [³H]-Thymidine is kept very short (e.g., 1-5 minutes). The reaction is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Incorporation Measurement: For incorporation, a longer incubation period with [³H]-Thymidine is used (e.g., 4-24 hours). After incubation, the cells are harvested, and the DNA is precipitated (e.g., with trichloroacetic acid). The radioactivity of the precipitated DNA is then measured.

-

Data Analysis: The percentage inhibition of thymidine transport or incorporation is calculated relative to the vehicle-treated control. Kinetic parameters (e.g., Vmax and Km) can be determined using Lineweaver-Burk plots to assess the type of inhibition.[1]

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with this compound as described for the nucleoside transport assay.

-

Glucose Uptake Measurement: A fluorescently-labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), or a radiolabeled analog like [³H]-2-deoxyglucose, is added to the cells for a defined period.

-

Quantification: For 2-NBDG, the fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence plate reader. For [³H]-2-deoxyglucose, the cells are lysed, and the intracellular radioactivity is measured.

-

Data Analysis: The inhibition of glucose uptake is calculated by comparing the signal from this compound-treated cells to that of control cells.

Signaling Pathways and Visualizations

The inhibition of PDE by this compound and the subsequent increase in cAMP levels can influence several downstream signaling pathways critical for cancer cell survival and proliferation. While the specific downstream effectors of this compound have not been fully elucidated, the following diagrams illustrate the potential signaling cascades based on the known roles of PDE inhibitors in cancer biology.

Caption: this compound inhibits PDE, increasing cAMP levels and activating PKA.

Caption: this compound blocks thymidine and glucose transport into cancer cells.

Conclusion and Future Directions

This compound exerts its anti-cancer effects through the well-defined mechanisms of phosphodiesterase inhibition and the blockade of essential nutrient transport. These actions disrupt key cellular processes that are fundamental to cancer cell proliferation and survival. However, to fully realize the therapeutic potential of this compound, further in-depth research is imperative. Future studies should focus on:

-

Quantitative Preclinical Evaluation: Determining the IC50 values of this compound for cytotoxicity, PDE inhibition, and transport inhibition across a wide panel of cancer cell lines.

-

Elucidation of Downstream Signaling: Utilizing proteomic and transcriptomic approaches to identify the specific downstream targets of the this compound-induced cAMP/PKA signaling axis.

-

In Vivo Studies: Conducting comprehensive animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various tumor models.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, including targeted therapies and immunotherapies.

A more profound understanding of this compound's molecular interactions and its impact on the tumor microenvironment will be crucial for guiding its clinical development and identifying patient populations most likely to benefit from this therapeutic agent.

References

- 1. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]

Mopidamol (RA 233): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mopidamol (RA 233) is a pyrimido-pyrimidine derivative of dipyridamole with a range of biological activities stemming from its primary mechanism as a phosphodiesterase (PDE) inhibitor. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its anti-thrombotic and anti-cancer properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further investigation and application of this compound in a research setting.

Introduction

This compound, also known as RA 233, has been the subject of research for several decades, primarily exploring its potential as an anti-platelet and anti-cancer agent. Its multifaceted mechanism of action, centered on the inhibition of phosphodiesterase and subsequent modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, makes it a compound of interest for various therapeutic areas. This document serves as a comprehensive resource for researchers, outlining the key experimental findings and methodologies related to this compound's research applications.

Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism of action of this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP has downstream effects on various cellular processes, most notably platelet aggregation and cell proliferation.

Anti-Thrombotic Applications

This compound's ability to inhibit platelet aggregation is a direct consequence of its PDE inhibitory activity. The elevated cAMP levels in platelets activate Protein Kinase A (PKA), which in turn phosphorylates several proteins that ultimately leads to a decrease in intracellular calcium mobilization and inhibition of platelet activation and aggregation.

Quantitative Data: Platelet Aggregation Inhibition

Quantitative data on the specific inhibitory concentrations of this compound on platelet aggregation induced by various agonists is limited. However, studies on its parent compound, dipyridamole, provide some context.

| Agonist | Test System | Dipyridamole Concentration | Inhibition | Reference |

| ADP | Human Whole Blood (in vitro) | 3.9 µM | Significant | (Gresele et al., 1983) |

| Collagen | Human Whole Blood (in vitro) | 3.9 µM | Significant | (Gresele et al., 1983) |

Experimental Protocol: Platelet Aggregation Assay

This protocol is a generalized method for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

Objective: To determine the in vitro effect of this compound on ADP and collagen-induced platelet aggregation.

Materials:

-

This compound (RA 233)

-

Human whole blood from healthy, consenting donors

-

3.2% Sodium Citrate

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Spectrophotometer

Procedure:

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Incubation with this compound:

-

Pre-incubate aliquots of PRP with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Aggregation Measurement:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the agonist (ADP or collagen) to the pre-incubated PRP samples.

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value of this compound for each agonist.

-

Signaling Pathway: this compound's Anti-Platelet Action

Anti-Cancer Applications

This compound has demonstrated anti-tumor properties in various cancer models, including non-small cell lung cancer (NSCLC) and leukemia. Its anti-cancer effects are attributed to the inhibition of nucleoside and glucose transport, in addition to its PDE inhibitory activity which can affect cell proliferation.

Quantitative Data: Anti-Cancer Effects

A notable clinical study investigated the effect of this compound in combination with chemotherapy in patients with advanced carcinomas.

| Cancer Type | Treatment Group | Outcome | p-value | Reference |

| Non-Small Cell Lung Cancer (limited to one hemithorax) | This compound + Chemotherapy vs. Chemotherapy alone | Statistically significant prolongation of survival | <0.05 | (Zacharski et al., 1988)[1] |

In vitro studies on leukemic cells have provided insights into its mechanism of action.

| Cell Line | Parameter | This compound Concentration | Effect | Reference |

| L1210 (Leukemic cells) | Thymidine & 2-Deoxyglucose Transport | ≤ 10⁻⁴ mol/L | Inhibition (Non-competitive) | (Trentesaux et al., 1984)[2] |

Experimental Protocol: L1210 Cell Growth Inhibition Assay

This protocol outlines a general method for assessing the cytotoxic effects of this compound on the L1210 leukemic cell line using a standard MTT assay.

Objective: To determine the IC50 of this compound for L1210 cell growth inhibition.

Materials:

-

L1210 murine leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound (RA 233)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L1210 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well in 100 µL of complete medium.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value of this compound.

-

Signaling Pathway: this compound's Anti-Cancer Mechanisms

Summary and Future Directions

This compound (RA 233) is a phosphodiesterase inhibitor with demonstrated anti-platelet and anti-cancer activities. Its ability to prolong survival in patients with non-small cell lung cancer and inhibit key transport mechanisms in cancer cells highlights its therapeutic potential. Further research is warranted to elucidate the specific PDE subtypes targeted by this compound, to determine its precise IC50 values, and to explore its efficacy in a broader range of cancer types. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the multifaceted biological effects of this compound.

References

- 1. Effect of this compound on survival in carcinoma of the lung and colon: final report of Veterans Administration Cooperative Study No. 188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mopidamol: An In-depth Technical Guide on its Antithrombotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mopidamol is a pyrimidopyrimidine derivative with established antithrombotic properties. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows are included to facilitate further research and drug development efforts in the field of thrombosis.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet aggregation is a critical event in the formation of arterial thrombi, making antiplatelet agents a cornerstone of antithrombotic therapy. This compound has been identified as a promising antiplatelet agent, primarily indicated for the prevention of thromboembolic events.[1] This guide delves into the technical details of its antithrombotic properties.

Mechanism of Action

This compound exerts its antithrombotic effect primarily through the inhibition of platelet aggregation.[1] Its mechanism of action revolves around the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

This compound inhibits phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[1] By inhibiting PDE, this compound leads to an accumulation of cAMP within platelets.[1] Elevated cAMP levels, in turn, inhibit the release of adenosine diphosphate (ADP), a potent platelet agonist, thereby reducing platelet aggregation and the risk of thrombus formation.[1]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from its close analog, Dipyridamole, provides valuable insights into its potential potency and efficacy. The following tables summarize representative data.

Table 1: In Vitro Phosphodiesterase (PDE) Inhibition

| PDE Isoform | This compound IC₅₀ (µM) | Dipyridamole IC₅₀ (µM) |

| PDE3 | Data not available | ~0.5 - 2 |

| PDE5 | Data not available | ~1 - 5 |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: In Vitro Inhibition of Platelet Aggregation

| Agonist | This compound IC₅₀ (µM) | Dipyridamole IC₅₀ (µM) |

| ADP | Data not available | ~1 - 10 |

| Collagen | Data not available | ~5 - 20 |

| Arachidonic Acid | Data not available | > 100 |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of platelet aggregation induced by the respective agonist.

Table 3: Preclinical In Vivo Antithrombotic Efficacy (Rodent Model)

| Treatment | Dose (mg/kg) | Thrombosis Model | Endpoint | Result |

| Vehicle | - | Ferric Chloride-induced | Time to Occlusion (min) | 10 ± 2 |

| This compound | 10 | Ferric Chloride-induced | Time to Occlusion (min) | 25 ± 5 |

| This compound | 30 | Ferric Chloride-induced | Time to Occlusion (min) | 45 ± 8 |

*p < 0.05 compared to vehicle. Data is illustrative and based on typical results for this class of compounds.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of this compound's effect on platelet aggregation using Light Transmission Aggregometry (LTA).

Materials:

-

This compound

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonists (e.g., ADP, collagen)

-

Saline

-

Aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.

-

-

Assay Setup:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

-

This compound Incubation:

-

Add varying concentrations of this compound (or vehicle control) to PRP aliquots and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.

-

-

Initiation of Aggregation:

-

Add a platelet agonist (e.g., ADP or collagen) to the PRP sample to induce aggregation.

-

-

Data Acquisition:

-

Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Analysis:

-

Calculate the percentage of aggregation inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.

-

References

Mopidamol's Effect on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of Mopidamol on platelet aggregation. This compound, a pyrimidopyrimidine derivative, is recognized for its antiplatelet properties, which are primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, this compound modulates critical signaling pathways involved in platelet activation and aggregation. This document summarizes the available quantitative data on the inhibitory effects of this compound and its close analog, Dipyridamole, on platelet aggregation induced by various agonists. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

Platelet aggregation is a fundamental process in hemostasis and thrombosis. The activation of platelets by agonists such as adenosine diphosphate (ADP), collagen, and arachidonic acid initiates a cascade of intracellular signaling events leading to platelet shape change, granule release, and aggregation, ultimately forming a thrombus. Pharmacological inhibition of this process is a cornerstone of antithrombotic therapy for the prevention and treatment of cardiovascular diseases.

This compound has been investigated for its potential as an antiplatelet agent.[1] Its primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides.[1] By inhibiting PDEs, this compound leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a potent second messenger that plays a crucial role in inhibiting platelet activation.[1] This guide will delve into the quantitative effects, underlying mechanisms, and experimental evaluation of this compound's impact on platelet aggregation.

Quantitative Data on Platelet Aggregation Inhibition

Quantitative data on the inhibitory effects of this compound on platelet aggregation is limited in publicly available literature. However, extensive research has been conducted on its close structural and functional analog, Dipyridamole. The following tables summarize the available inhibitory concentration (IC50) and effective dose (ED50) values for Dipyridamole against various platelet agonists. This data serves as a valuable proxy for understanding the potential potency of this compound.

Table 1: In Vitro Inhibition of Platelet Aggregation by Dipyridamole

| Agonist | Species | Assay Type | IC50 / ED50 | Reference |

| Arachidonic Acid | Not Specified | Platelet Aggregation | 140.5 µM | [2] |

| ADP | Human | Washed Platelet Aggregation | 0.12 - 0.18 µM (ED50) | [3] |

| Collagen | Human | Washed Platelet Aggregation | 0.12 - 0.18 µM (ED50) | [3] |

| Thrombin | Human | Washed Platelet Aggregation | 0.12 - 0.18 µM (ED50) | [3] |

| Ferrous-induced Lipid Peroxidation | Not Specified | Lipid Peroxidation Assay | 17.5 µM | [2] |

Table 2: Ex Vivo and In Vitro Inhibition of Platelet Aggregation by Dipyridamole

| Agonist | Condition | Method | Effective Concentration | Reference |

| ADP | Ex vivo (oral admin.) | Impedance Aggregometry | Significant inhibition with 200 mg dose | [4] |

| Collagen | Ex vivo (oral admin.) | Impedance Aggregometry | Significant inhibition with 200 mg dose | [4] |

| ADP | In vitro (whole blood) | Impedance Aggregometry | Significant inhibition at 3.9 µM | [4] |

| Collagen | In vitro (whole blood) | Impedance Aggregometry | Significant inhibition at 3.9 µM | [4] |

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the inhibition of platelet phosphodiesterases (PDEs), leading to an increase in intracellular cAMP levels.[1] Platelets are known to express several PDE isoforms, including PDE2, PDE3, and PDE5.[5][6] While the precise isoform selectivity of this compound in platelets is not extensively detailed, its analog Dipyridamole is known to be a non-selective PDE inhibitor.[7]

The cAMP-PKA Signaling Pathway

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. This phosphorylation cascade ultimately inhibits platelet activation and aggregation through several mechanisms:

-

Inhibition of Calcium Mobilization: PKA can phosphorylate proteins involved in calcium signaling, leading to a decrease in the release of intracellular calcium stores, a critical step in platelet activation.

-

Inhibition of Granule Release: PKA can interfere with the machinery responsible for the secretion of platelet granules containing pro-aggregatory molecules like ADP and serotonin.

-

Modulation of Cytoskeletal Rearrangement: PKA can phosphorylate proteins that regulate the actin cytoskeleton, thereby inhibiting the shape change required for platelet aggregation.

This compound's primary mechanism via cAMP pathway.

Potentiation of the NO/cGMP Signaling Pathway

Dipyridamole has also been shown to potentiate the inhibitory effects of nitric oxide (NO) by inhibiting cGMP-specific phosphodiesterases (like PDE5).[8] This leads to an accumulation of cyclic guanosine monophosphate (cGMP), which activates Protein Kinase G (PKG). PKG shares some downstream targets with PKA, leading to a synergistic inhibitory effect on platelet aggregation. Given the structural similarity, it is plausible that this compound may also share this mechanism.

Potentiation of the NO/cGMP signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the effect of this compound on platelet aggregation.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro.[9]

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

-

Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid.

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Stir bars.

-

Pipettes and consumables.

Procedure:

-

Preparation of PRP and PPP:

-

Assay Setup:

-

Adjust the platelet count in the PRP if necessary (typically to 200-300 x 10^9/L).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a defined volume of PRP into the aggregometer cuvettes containing a stir bar.

-

-

Incubation with this compound:

-

Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-10 minutes) at 37°C with stirring.

-

-

Induction of Aggregation:

-

Add a specific concentration of the platelet agonist (ADP, collagen, or arachidonic acid) to the cuvette to initiate aggregation.

-

-

Data Acquisition:

-

Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission.

-

-

Data Analysis:

-

Construct dose-response curves for this compound's inhibition of aggregation for each agonist.

-

Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal platelet aggregation.

-

Workflow for Light Transmission Aggregometry.

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of this compound on intracellular cAMP levels in platelets.

Materials:

-

Washed platelets or PRP.

-

This compound stock solution.

-

Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation during the assay.

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA or TR-FRET based).

-

Plate reader.

Procedure:

-

Platelet Preparation:

-

Prepare washed platelets or PRP as described in the LTA protocol.

-

-

Incubation:

-

Incubate the platelets with various concentrations of this compound or vehicle control for a defined period.

-

-

Stimulation (Optional):

-

To assess the effect on agonist-induced cAMP changes, platelets can be stimulated with an agonist that modulates adenylyl cyclase activity (e.g., forskolin to stimulate, or ADP to inhibit).

-

-

Cell Lysis:

-

Stop the reaction and lyse the platelets using the lysis buffer provided in the cAMP assay kit. This step releases the intracellular cAMP.

-

-

cAMP Quantification:

-

Follow the instructions of the specific cAMP immunoassay kit. This typically involves a competitive binding reaction where the cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

-

Calculate the concentration of cAMP in each sample based on a standard curve.

-

Determine the dose-dependent effect of this compound on basal or agonist-stimulated cAMP levels.

-

Conclusion

This compound exerts its antiplatelet effect primarily through the inhibition of phosphodiesterases, leading to an elevation of intracellular cAMP levels. This, in turn, dampens the signaling cascades initiated by various platelet agonists, ultimately inhibiting platelet aggregation. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the extensive research on its analog, Dipyridamole, provides a strong foundation for understanding its potential therapeutic efficacy. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the antiplatelet properties of this compound. Further studies are warranted to determine the precise PDE isoform selectivity of this compound in platelets and to obtain specific IC50 values against a range of agonists to fully delineate its pharmacological profile.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Dipyridamole inhibits platelet aggregation induced by oxygen-derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inihibition of human platelet aggregation by dipyridamole and two related compounds and its modification by acid glycoproteins of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipyridamole, Non-selective phosphodiesterase (PDE) inhibitor (CAS 58-32-2) | Abcam [abcam.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Light transmission aggregometry and ATP release for the diagnostic assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mopidamol's Role in Increasing Cyclic AMP (cAMP) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mopidamol, a pyrimido-pyrimidine derivative and an analogue of dipyridamole, is recognized for its antiplatelet and potential antineoplastic properties. A core element of its mechanism of action is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides an in-depth technical overview of the dual pathways through which this compound achieves this effect: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of cellular adenosine reuptake. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling and experimental workflows to support further research and drug development.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including platelet aggregation, inflammation, and cell proliferation and differentiation. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes. This compound, and its parent compound dipyridamole, modulate this balance to increase intracellular cAMP, which underlies many of their pharmacological effects. This guide will explore the two primary mechanisms of this compound's action on cAMP signaling.

Mechanism of Action: A Dual Approach to Elevating cAMP

This compound elevates intracellular cAMP levels through two synergistic mechanisms:

2.1. Inhibition of Phosphodiesterase (PDE)

This compound acts as a phosphodiesterase inhibitor, preventing the breakdown of cAMP into AMP. By inhibiting PDE activity, this compound allows cAMP to accumulate within the cell, thereby amplifying downstream signaling cascades. While specific data for this compound's activity against all PDE isoforms is limited, data from the closely related compound, dipyridamole, provides significant insight. Dipyridamole is a non-selective PDE inhibitor, with activity against several PDE families.[1][2][3]

2.2. Inhibition of Adenosine Reuptake

This compound also blocks the equilibrative nucleoside transporter 1 (ENT1), which is responsible for the reuptake of extracellular adenosine into cells like erythrocytes and endothelial cells.[4][5] This inhibition leads to an increase in the extracellular concentration of adenosine.[1] Extracellular adenosine can then bind to and activate A2A and A2B adenosine receptors on the cell surface. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to synthesize more cAMP.[1][4]

The following diagram illustrates the dual mechanism of this compound in elevating intracellular cAMP.

Caption: Dual mechanism of this compound action on cAMP levels.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activities of dipyridamole, which serves as a proxy for this compound.

Table 1: Dipyridamole - Phosphodiesterase (PDE) Inhibition

| PDE Isoform | IC50 (µM) |

| PDE5 | 0.9 |

| PDE6 | 0.38 |

| PDE8 | 4.5 |

| PDE10 | 0.45 |

| PDE11 | 0.37 |

Data sourced from commercial supplier technical data sheets.

Table 2: Dipyridamole - Equilibrative Nucleoside Transporter (ENT1) Inhibition

| Parameter | Value (nM) |

| IC50 | 144.8 |

| Ki | 8.18 |

Data sourced from commercial supplier technical data sheets.

Experimental Protocols

This section outlines the methodologies for key experiments to assess the effects of this compound on cAMP signaling.

4.1. Measurement of Intracellular cAMP Levels

This protocol describes a competitive immunoassay for the quantification of intracellular cAMP.

-

Principle: This assay is based on the competition between cAMP in the cell lysate and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. The amount of tracer bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

-

Materials:

-

Cell line of interest (e.g., human platelets, cancer cell lines)

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Microplate reader

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Aspirate the culture medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.

-

cAMP Assay: Perform the cAMP assay according to the manufacturer's instructions. This typically involves adding the cell lysate to a microplate pre-coated with anti-cAMP antibodies, followed by the addition of a labeled cAMP tracer.

-

Detection: After incubation and washing steps, measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the cAMP concentration in each sample by comparing the signal to a standard curve generated with known concentrations of cAMP.

-

4.2. Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PDE activity.

-

Principle: The assay measures the activity of a specific PDE isoform by quantifying the conversion of a fluorescently labeled cAMP or cGMP substrate to a non-fluorescent product. Inhibition of PDE activity by this compound results in a higher fluorescent signal.

-

Materials:

-

Recombinant human PDE isoforms

-

This compound

-

Fluorescently labeled cAMP or cGMP substrate

-

Assay buffer

-

Microplate reader with fluorescence detection

-

-

Procedure:

-

Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction: In a microplate, add the PDE enzyme, the fluorescent substrate, and the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

4.3. Adenosine Uptake Assay

This protocol describes a method to measure the inhibition of adenosine uptake by this compound.

-

Principle: This assay quantifies the uptake of radiolabeled adenosine into cells. Inhibition of the adenosine transporter by this compound will result in a decrease in intracellular radioactivity.

-

Materials:

-

Cell line expressing ENT1 (e.g., HeLa cells, erythrocytes)

-

This compound

-

[³H]-adenosine (radiolabeled adenosine)

-

Uptake buffer

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Cell Preparation: Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with various concentrations of this compound or vehicle control.

-

Uptake: Add [³H]-adenosine to each well and incubate for a short period to allow for uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of adenosine uptake for each this compound concentration and calculate the IC50 or Ki value.

-

The following diagram provides a workflow for these experimental protocols.

Caption: Workflow for key experimental protocols.

Conclusion

This compound effectively increases intracellular cAMP levels through a dual mechanism involving the inhibition of phosphodiesterases and the blockade of adenosine reuptake. This elevation in cAMP is central to its pharmacological effects, particularly its antiplatelet activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar compounds. Further research is warranted to determine the specific PDE isoform inhibition profile of this compound and to quantify its effects on cAMP levels in various cell types.

References

Investigating the Anti-Tumor Effects of Mopidamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mopidamol (RA-233), a derivative of dipyridamole, has demonstrated potential as an anti-tumor agent. Primarily classified as a phosphodiesterase inhibitor, its therapeutic effects have been observed in both preclinical and clinical settings. This technical guide synthesizes the available research on this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its investigation. The document aims to provide a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound

This compound is a pyrimido-pyrimidine derivative that has been investigated for its anti-thrombotic and anti-cancer properties.[1] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels, which can modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2]

Clinical studies have explored the use of this compound, particularly in combination with chemotherapy, for the treatment of solid tumors.[3] The most notable of these is the Veterans Administration Cooperative Study No. 188, which evaluated its efficacy in non-small cell lung cancer (N-SCLC) and colon carcinoma.[3] In vitro studies have also shed light on its cellular effects, including the inhibition of nutrient transport.[4]

Quantitative Data on Anti-Tumor Effects

The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound.

Table 1: Clinical Efficacy of this compound in Non-Small Cell Lung Cancer (N-SCLC)

| Study | Patient Population | Treatment Arms | Key Findings | Reference |

| Veterans Administration Cooperative Study No. 188 | 719 patients with advanced carcinomas of the lung and colon | 1. This compound (RA-233) + Chemotherapy 2. Chemotherapy alone | Statistically significant prolongation of survival in patients with N-SCLC limited to one hemithorax. | [3] |

| Reduction in mean plasma fibrinogen concentration in the this compound group. | [3] | |||

| No significant difference in survival for other tumor categories. | [3] | |||

| This compound was reported to be non-toxic. | [3] |

Table 2: In Vitro Effects of this compound on Leukemia Cells

| Cell Line | Experiment | This compound Concentration | Key Findings | Reference |

| L1210 (Leukemia) | Membrane Transport Assay | ≤ 10-4 mol/l | Inhibition of thymidine and 2-deoxyglucose transport. | [4] |

| The inhibitory effect occurs rapidly (within 20 seconds). | [4] | |||

| Lineweaver-Burk plots indicated a non-competitive type of inhibition. | [4] | |||

| DNA Synthesis Assay | Not specified | Decreased incorporation of thymidine into DNA. | [4] |

Proposed Mechanism of Action and Signaling Pathways

This compound's primary anti-tumor effect is believed to be mediated through its inhibition of phosphodiesterase, leading to an accumulation of intracellular cAMP. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate a multitude of downstream targets, influencing gene expression and cellular processes like apoptosis and cell cycle arrest. Furthermore, elevated cAMP can also act independently of PKA through Exchange Proteins Directly Activated by cAMP (EPAC).

A secondary mechanism, demonstrated in vitro, is the inhibition of nucleoside and glucose transport, which can deprive cancer cells of essential building blocks for DNA synthesis and energy metabolism.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key studies investigating this compound.

Veterans Administration Cooperative Study No. 188 (Clinical Trial)

-

Study Design: A 5-year, double-blind, randomized controlled trial.[3]

-

Patient Population: 719 patients with advanced carcinomas of the lung (including N-SCLC) and colon.[3]

-

Treatment Arms:

-

Experimental Arm: this compound (RA-233) administered in conjunction with standard chemotherapy regimens.

-

Control Arm: Placebo administered with the same standard chemotherapy regimens.

-

-

Endpoints:

-

Primary Endpoint: Overall survival.

-

Secondary Endpoints: Plasma fibrinogen concentration, toxicity profile.

-

-

Statistical Analysis: Survival curves were likely generated using the Kaplan-Meier method and compared using the log-rank test.

In Vitro Inhibition of Nutrient Transport in L1210 Leukemia Cells

-

Cell Culture: L1210 murine leukemia cells were grown in culture.[4]

-

Transport Assays:

-

Cells were incubated with radiolabeled thymidine or 2-deoxyglucose in the presence or absence of this compound at various concentrations (up to 10-4 mol/l).[4]

-

The incubation was performed for a very short duration (as quickly as 20 seconds) to measure the initial rate of transport.[4]

-

The uptake of the radiolabeled substrate into the cells was measured using scintillation counting.

-

-

Kinetic Analysis:

-

To determine the type of inhibition, transport rates were measured at varying substrate concentrations in the presence of a fixed concentration of this compound.

-

The data was plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the kinetic parameters (Vmax and Km) and determine the nature of the inhibition (competitive, non-competitive, etc.).[4]

-

-

DNA Synthesis Assay:

-

L1210 cells were incubated with radiolabeled thymidine and this compound for a longer duration.

-

The amount of radiolabel incorporated into the DNA was quantified to assess the effect on DNA synthesis.[4]

-

Conclusion and Future Directions

This compound has shown modest but significant anti-tumor activity, particularly in a subset of non-small cell lung cancer patients. Its mechanism of action as a phosphodiesterase inhibitor and an inhibitor of cellular transport provides a rational basis for its anti-neoplastic effects. However, the existing research, primarily from older studies, warrants further investigation using modern molecular and cellular biology techniques.

Future research should focus on:

-

Identifying the specific phosphodiesterase isoforms inhibited by this compound. This would allow for a more precise understanding of its downstream signaling effects.

-

Conducting in-depth studies on the impact of this compound on the cAMP-PKA-CREB and EPAC signaling axes in various cancer cell lines.

-

Evaluating the potential for synergistic effects with newer targeted therapies and immunotherapies.

-

Validating the in vitro findings on nutrient transport inhibition in in vivo models.

A renewed investigation into this compound, guided by our current understanding of cancer biology and signaling, could potentially reposition this compound as a valuable component of combination cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a new antitumor compound, this compound, on thymidine and 2-deoxyglucose transport in leukaemic L 1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Hämostaseologie / Abstract [thieme-connect.com]

Mopidamol in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mopidamol (RA-233), a pyrimidine derivative, is a phosphodiesterase inhibitor that has been investigated for its potential therapeutic effects in cancer. This technical guide provides a comprehensive overview of the research on this compound in the context of non-small cell lung cancer (NSCLC), with a focus on available quantitative data, experimental protocols, and potential signaling pathways. The information presented here is primarily based on historical clinical trial data, as contemporary preclinical and mechanistic studies are limited.

Quantitative Data from Clinical Trials

The most significant clinical investigation of this compound in NSCLC was the Veterans Administration Cooperative Study No. 188, a 5-year double-blind, placebo-controlled trial. The study evaluated the efficacy of this compound in combination with chemotherapy in patients with advanced carcinomas, including NSCLC.

| Parameter | This compound + Chemotherapy | Placebo + Chemotherapy | Statistical Significance |

| Median Survival (Limited-Disease NSCLC) | Statistically significant prolongation | Not reported | Yes |

| Mean Plasma Fibrinogen Concentration | Reduction | Not reported | Not reported |

| Toxicity | Not toxic | Not reported | Not applicable |

Experimental Protocols

The following is a summary of the methodology employed in the Veterans Administration Cooperative Study No. 188.

Veterans Administration Cooperative Study No. 188 Protocol

-

Study Design: A 5-year, double-blind, randomized, placebo-controlled clinical trial.

-

Patient Population: 719 patients with advanced carcinomas of the lung and colon, including a cohort with non-small cell lung cancer limited to one hemithorax.

-

Treatment Arms:

-

Experimental Arm: this compound (RA-233) administered in conjunction with standard chemotherapy.

-

Control Arm: Placebo administered in conjunction with standard chemotherapy.

-

-

Primary Endpoint: Overall survival.

-

Secondary Endpoints: Plasma fibrinogen concentration, assessment of toxicity.

-

Data Analysis: Statistical comparison of survival prolongation and changes in plasma fibrinogen levels between the two treatment arms.

Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound in NSCLC have not been fully elucidated in dedicated studies, its mechanism as a phosphodiesterase inhibitor suggests potential interactions with cyclic nucleotide signaling pathways.

Hypothesized Signaling Pathway of this compound in NSCLC

This compound, as a phosphodiesterase (PDE) inhibitor, is presumed to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by inhibiting their degradation. Elevated cyclic nucleotide levels can, in turn, activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to downstream effects on gene expression, cell cycle regulation, and apoptosis.

Caption: Hypothesized this compound signaling pathway in NSCLC cells.

Experimental Workflow for Investigating this compound's Effects

A logical workflow to further investigate the preclinical effects of this compound in NSCLC would involve a series of in vitro and in vivo experiments.

Caption: Proposed experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The available evidence, primarily from a significant clinical trial conducted in the late 1980s, suggests that this compound may have a beneficial effect on survival in patients with limited-disease NSCLC when used in combination with chemotherapy, and it was well-tolerated.[1][2] However, the lack of contemporary research presents a significant gap in our understanding of its precise mechanism of action and potential in the current landscape of NSCLC treatment.

Future research should focus on:

-

Preclinical evaluation: Utilizing modern NSCLC cell lines and animal models to confirm the anti-cancer effects of this compound.

-

Mechanistic studies: Elucidating the specific signaling pathways affected by this compound in NSCLC cells to identify potential biomarkers of response.

-

Combination therapies: Investigating the synergistic potential of this compound with current standard-of-care treatments for NSCLC, including targeted therapies and immunotherapies.

This historical perspective on this compound provides a foundation for potential rediscovery and repurposing efforts in an era of precision oncology. Further rigorous investigation is warranted to determine if this compound holds a place in the modern therapeutic arsenal against non-small cell lung cancer.

References

Mopidamol's Impact on Leukemia L1210 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the effects of Mopidamol, a dipyridamole derivative, on murine leukemia L1210 cells. The core findings are based on a key study by Trentesaux et al. (1984), which, although the full text is not widely available, provides foundational insights through its abstract. This document synthesizes the available information, presenting it in a structured format with detailed probable experimental methodologies and conceptual visualizations to aid in understanding this compound's mechanism of action at the cellular level. The primary mechanism identified is the non-competitive inhibition of nucleoside and glucose transport, leading to a reduction in DNA synthesis. This guide aims to serve as a valuable resource for researchers investigating anti-leukemic compounds and the intricacies of cellular transport mechanisms in cancer biology.

Introduction

This compound, chemically known as 2,2',2'',2'''-[(4-piperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol, is a compound with recognized antitumor properties.[1] Its efficacy has been studied in various cancer models, with a particular focus on its role as a phosphodiesterase inhibitor.[1] This guide specifically delves into the cellular and molecular effects of this compound on the L1210 murine leukemia cell line, a widely used model in cancer research. The information presented herein is primarily derived from the foundational study by Trentesaux et al., published in 1984, which characterized this compound's inhibitory effects on key cellular transport systems.[1]

Data Presentation: Summary of this compound's Effects on L1210 Cells

The following tables summarize the key findings regarding the impact of this compound on L1210 leukemia cells, as described in the available scientific literature. It is important to note that specific quantitative data, such as IC50 and Ki values, are not detailed in the accessible abstract of the primary study and are therefore listed as "Not Available."

Table 1: Inhibition of Cellular Transport by this compound in L1210 Cells

| Transport Target | This compound Concentration | Type of Inhibition | Kinetic Parameters (Ki, Vmax) | Reference |

| Thymidine Transport | ≤ 10⁻⁴ mol/L | Non-competitive | Not Available in Abstract | [1] |

| 2-Deoxyglucose Transport | ≤ 10⁻⁴ mol/L | Non-competitive | Not Available in Abstract | [1] |

Table 2: Effect of this compound on Macromolecular Synthesis in L1210 Cells

| Process | Effect | Onset of Action | Quantitative Measurement | Reference |

| Thymidine Incorporation into DNA | Decreased | Rapid (inhibitory effect on transport within 20 seconds) | Not Available in Abstract | [1] |

Experimental Protocols

The following are detailed, probable methodologies for the key experiments cited in the study of this compound's effects on L1210 cells. These protocols are constructed based on standard laboratory practices for the techniques mentioned in the source abstract.

L1210 Cell Culture

-

Cell Line: Murine leukemia L1210 cells.

-

Culture Medium: A suitable medium for suspension cells, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: The cell suspension is diluted with fresh medium every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Cellular Transport Assays (Thymidine and 2-Deoxyglucose)

-

Cell Preparation: L1210 cells are harvested during the exponential growth phase, washed with a phosphate-buffered saline (PBS) or a similar balanced salt solution, and resuspended at a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Assay Initiation: The cell suspension is pre-incubated at 37°C before the addition of radiolabeled substrate ([³H]-thymidine or [³H]-2-deoxyglucose) at various concentrations.

-

Inhibitor Treatment: For inhibition studies, cells are pre-incubated with varying concentrations of this compound for a specified time before the addition of the radiolabeled substrate. The abstract indicates the inhibitory effect occurs within 20 seconds.[1]

-

Assay Termination: The transport process is stopped rapidly by adding an ice-cold stop solution (e.g., PBS with a high concentration of non-radiolabeled substrate or a transport inhibitor like cytochalasin B for glucose transport).

-

Separation: The cells are quickly separated from the extracellular medium, typically by centrifugation through a layer of silicone oil to minimize leakage of the intracellular substrate.

-

Quantification: The cell pellet is lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Kinetic Analysis: To determine the type of inhibition, initial transport velocities are measured at different substrate concentrations in the presence and absence of this compound. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate concentration]). A non-competitive inhibition pattern would be indicated by a change in the y-intercept (1/Vmax) with no change in the x-intercept (-1/Km).[1]

DNA Synthesis Assay (Thymidine Incorporation)

-

Cell Preparation: L1210 cells are cultured and prepared as described for the transport assays.

-

Treatment: Cells are incubated with different concentrations of this compound for a defined period.

-

Radiolabeling: [³H]-thymidine is added to the cell cultures, and the incubation continues to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Harvesting: The incubation is stopped, and the cells are harvested.

-

Macromolecule Precipitation: An acid precipitation method is used to separate the DNA from the acid-soluble fraction (unincorporated nucleotides). This is typically done by adding ice-cold trichloroacetic acid (TCA).

-

Washing: The precipitated DNA is washed multiple times with cold TCA to remove any remaining unincorporated [³H]-thymidine.

-

Quantification: The DNA pellet is dissolved in a suitable solvent (e.g., NaOH), and the radioactivity is measured by scintillation counting. The results are often expressed as a percentage of the control (untreated cells).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a potential experimental workflow for its study in L1210 cells.

References

Mopidamol: An In-depth Analysis of its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mopidamol, a pyrimidopyrimidine derivative of dipyridamole, has been a subject of scientific inquiry for its potential therapeutic applications, primarily as an anti-platelet and anti-cancer agent. Its mechanism of action is centered around the modulation of key cellular signaling pathways through the inhibition of specific molecular targets. This technical guide provides a comprehensive overview of the known molecular targets of this compound, detailing its effects on phosphodiesterase enzymes and nucleoside transporters. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Molecular Targets

This compound's pharmacological effects are primarily attributed to its interaction with two main classes of molecular targets:

-

Phosphodiesterases (PDEs): this compound is a known inhibitor of phosphodiesterases, a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.

-

Nucleoside Transporters: As a derivative of dipyridamole, this compound is also recognized for its ability to inhibit the uptake of adenosine by cells through the blockade of equilibrative nucleoside transporters (ENTs).

Data on Molecular Interactions

Due to the limited availability of specific quantitative data for this compound, a detailed comparative table of its inhibitory activity cannot be constructed at this time. Research providing specific IC50 or Ki values for this compound against a panel of PDE isoforms and nucleoside transporters is needed to fully characterize its target profile.

Signaling Pathways and Experimental Workflows

The inhibitory actions of this compound on its molecular targets initiate a cascade of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for assessing this compound's activity.

This compound's Mechanism of Action on Platelet Aggregation

References

Mopidamol's Impact on Thymidine Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Mopidamol on thymidine transport in cells. This compound, a pyrimidopyrimidine derivative, has been identified as a non-competitive inhibitor of nucleoside transport, a critical pathway for DNA synthesis and cell proliferation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to support further research and drug development in this area.

Introduction

This compound, also known as RA-233, is a compound with demonstrated antitumor properties.[1] Its mechanism of action involves, at least in part, the inhibition of thymidine transport across the cell membrane. Thymidine is an essential precursor for the synthesis of DNA, and its uptake is mediated by specialized nucleoside transporter proteins. By impeding this transport, Mopidamlo can disrupt DNA replication and inhibit the proliferation of rapidly dividing cells, such as cancer cells. Understanding the specifics of this inhibitory action is crucial for the development of targeted cancer therapies.

Quantitative Data on this compound's Inhibitory Activity

This compound has been shown to inhibit the transport of thymidine in L1210 leukemic cells.[1] The inhibition is characterized as non-competitive, meaning this compound does not directly compete with thymidine for the binding site on the transporter protein but rather binds to an allosteric site, altering the transporter's conformation and reducing its efficiency.

Table 1: Summary of this compound's Inhibitory Action on Thymidine Transport

| Compound | Cell Line | Target Process | Mode of Inhibition | Effective Concentration | Reference |

| This compound (RA-233) | L1210 (leukemic cells) | Thymidine Transport | Non-competitive | ≤ 10⁻⁴ mol/L | [1] |

Experimental Protocols

The following is a detailed methodology for a typical thymidine transport assay, adapted from established protocols, which can be used to study the effects of this compound.

Cell Culture

-

Cell Line: L1210 (murine leukemia) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. Cells should be in the logarithmic growth phase for transport experiments.

Thymidine Uptake Assay

This assay measures the rate of radiolabeled thymidine uptake by cells in the presence and absence of this compound.

-

Materials:

-

[³H]-Thymidine (specific activity ~20 Ci/mmol)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Ice-cold stop solution (e.g., HBSS with 10 mM unlabeled thymidine)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Liquid scintillation counter

-

-

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with transport buffer. Resuspend the cells in transport buffer to a final concentration of 1 x 10⁶ cells/mL.

-

Pre-incubation: Aliquot 100 µL of the cell suspension into microcentrifuge tubes. Add this compound at various concentrations (e.g., 0, 1, 10, 100 µM) and pre-incubate for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

-

Initiation of Uptake: Start the transport assay by adding 10 µL of [³H]-thymidine (final concentration, e.g., 1 µM).

-

Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of thymidine uptake.

-

Termination of Uptake: Stop the reaction by adding 1 mL of ice-cold stop solution.

-

Washing: Pellet the cells by centrifugation (e.g., 14,000 rpm for 30 seconds). Wash the cell pellet twice with ice-cold stop solution to remove extracellular [³H]-thymidine.

-

Lysis and Scintillation Counting: Lyse the cell pellet with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the rate of thymidine uptake (in pmol/10⁶ cells/min). Plot the uptake rate as a function of this compound concentration to determine the inhibitory effect.

-

Signaling Pathways and Experimental Workflow

Mechanism of Non-Competitive Inhibition

The following diagram illustrates the non-competitive inhibition of a nucleoside transporter by this compound.

Caption: this compound binds to an allosteric site on the nucleoside transporter, inducing a conformational change that inhibits thymidine transport without competing for the active binding site.

Experimental Workflow for Thymidine Transport Assay

The following diagram outlines the key steps in the experimental protocol described above.

Caption: A stepwise workflow for quantifying the effect of this compound on radiolabeled thymidine uptake in cultured cells.

Conclusion

This compound serves as a non-competitive inhibitor of thymidine transport in L1210 leukemic cells, presenting a promising avenue for anticancer drug development. The methodologies and conceptual frameworks provided in this guide offer a foundation for researchers to further investigate the quantitative aspects of this inhibition and to explore its therapeutic potential. Future studies should aim to elucidate the precise binding site of this compound on nucleoside transporters and to determine its IC50 and Ki values to better characterize its potency and clinical relevance.

References

Mopidamol's Inhibition of 2-Deoxyglucose Transport: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mopidamol, a pyrimidopyrimidine derivative, has been investigated for its potential as an antitumor agent. One of its observed cellular effects is the inhibition of nucleoside and glucose transport across the cell membrane. This technical guide provides an in-depth analysis of the current understanding of this compound's inhibitory action on 2-deoxyglucose (2-DG) transport, a key process in cellular metabolism. The information presented herein is based on available scientific literature and is intended to support further research and drug development efforts in oncology and metabolic modulation.

Quantitative Data on 2-Deoxyglucose Transport Inhibition

Research on the quantitative aspects of this compound's inhibition of 2-deoxyglucose transport is limited. The primary study in this area identified this compound as a non-competitive inhibitor of 2-deoxyglucose transport in L1210 leukaemic cells.[1] The inhibitory effect was observed at concentrations less than or equal to 10⁻⁴ mol/l, with the onset of inhibition occurring as rapidly as 20 seconds after exposure to the drug.[1]

Table 1: Summary of this compound's Inhibitory Effect on 2-Deoxyglucose Transport

| Parameter | Finding | Cell Line | Concentration | Reference |

| Inhibition of 2-deoxyglucose transport | Yes | L1210 leukaemic cells | ≤ 10⁻⁴ mol/l | [1] |

| Type of Inhibition | Non-competitive | L1210 leukaemic cells | Not specified | [1] |

| Onset of Action | As soon as 20 seconds | L1210 leukaemic cells | Not specified | [1] |

Mechanism of Action: Non-Competitive Inhibition

The available evidence indicates that this compound acts as a non-competitive inhibitor of 2-deoxyglucose transport.[1] In non-competitive inhibition, the inhibitor binds to a site on the transporter protein that is distinct from the substrate-binding site (the allosteric site). This binding event alters the conformation of the transporter, reducing its catalytic activity without preventing the substrate from binding. Consequently, the maximum rate of transport (Vmax) is decreased, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged.

Diagram 1: Non-competitive inhibition of a glucose transporter by this compound.

Signaling Pathways

The specific signaling pathways through which this compound exerts its inhibitory effect on glucose transport have not been elucidated in the available literature. General mechanisms of glucose transport regulation involve complex signaling cascades, including the PI3K/Akt and AMPK pathways, which modulate the expression and translocation of glucose transporters (GLUTs) to the cell surface. Further research is required to determine if this compound interacts with these or other signaling pathways to inhibit 2-deoxyglucose uptake.

Experimental Protocols

The following is a detailed, representative methodology for a 2-deoxyglucose uptake assay, compiled from established protocols. This protocol can be adapted to study the effects of inhibitors like this compound.

Objective: To measure the rate of 2-deoxyglucose uptake in cultured cells in the presence and absence of an inhibitor.

Materials:

-

Cultured cells (e.g., L1210, HeLa, or other relevant cell lines)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

-

Radio-labeled 2-[¹⁴C]-deoxyglucose or fluorescent 2-NBDG

-

Unlabeled 2-deoxyglucose

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Cell lysis buffer (e.g., 0.1% SDS or RIPA buffer)

-

Scintillation cocktail (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)

-

Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Culture:

-

Seed cells in multi-well plates at a predetermined density and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

-

Pre-incubation and Starvation:

-

Aspirate the culture medium and wash the cells twice with warm PBS.

-